molecular formula C29H25NO5 B12983611 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid

Cat. No.: B12983611
M. Wt: 467.5 g/mol
InChI Key: KROVDMMSKHMBTG-AREMUKBSSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxynaphthyl moiety. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with 2-methoxynaphthalene-1-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxynaphthyl moiety, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the methoxynaphthyl moiety.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is widely used in the synthesis of peptides due to its stable Fmoc protecting group.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology

    Protein Engineering: Used in the modification of proteins to study their structure and function.

Medicine

    Drug Development: Investigated for its potential use in developing new pharmaceuticals.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid involves its interaction with various molecular targets. The Fmoc group provides stability during peptide synthesis, while the methoxynaphthyl moiety can participate in π-π interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a methoxynaphthyl moiety.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid: Contains a hydroxyphenyl group instead of a methoxynaphthyl moiety.

Uniqueness

    Methoxynaphthyl Moiety: The presence of the methoxynaphthyl group provides unique electronic and steric properties, making the compound distinct in its reactivity and applications.

    Fmoc Protecting Group: The Fmoc group offers stability and ease of removal, which is advantageous in peptide synthesis.

Properties

Molecular Formula

C29H25NO5

Molecular Weight

467.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxynaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C29H25NO5/c1-34-27-15-14-18-8-2-3-9-19(18)24(27)16-26(28(31)32)30-29(33)35-17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h2-15,25-26H,16-17H2,1H3,(H,30,33)(H,31,32)/t26-/m1/s1

InChI Key

KROVDMMSKHMBTG-AREMUKBSSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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